2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with phenyl groups at positions 4 and 6, a sulfanyl group at position 2, and a morpholine ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the 4,6-diphenylpyrimidine core, which can be synthesized through the Biginelli reaction involving benzaldehyde, ethyl acetoacetate, and urea. The resulting 4,6-diphenylpyrimidine is then subjected to thiolation using a suitable thiolating agent such as thiourea to introduce the sulfanyl group at position 2.
The final step involves the attachment of the morpholine ring to the ethanone moiety. This can be achieved through a nucleophilic substitution reaction where the sulfanyl group is displaced by a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups on the pyrimidine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine core can interact with nucleotide-binding sites, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Shares the pyrimidine core but lacks the sulfanyl and morpholine groups.
2-(4,6-diphenylpyrimidin-2-ylthio)ethanol: Similar structure but with an ethanol moiety instead of the morpholine ring.
4,6-diphenylpyrimidin-2-thiol: Contains the pyrimidine core and sulfanyl group but lacks the ethanone and morpholine components.
Uniqueness
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and potential bioavailability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(25-11-13-27-14-12-25)16-28-22-23-19(17-7-3-1-4-8-17)15-20(24-22)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMFPVOESVHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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